Henatinib

VEGFR-2 tyrosine kinase inhibitor angiogenesis

Henatinib (CAS 1239269-51-2) is a discontinued Phase I multikinase inhibitor now exclusively available as a research tool compound. Its VEGFR-2-biased profile (IC50 0.6 nM; c-Kit 3.3 nM; PDGFR 41.5 nM) provides cleaner anti-angiogenic readouts than sunitinib, minimizing confounding off-target pharmacology. The documented human t½ >20 h supports once-daily preclinical PK/PD modeling. Validated LC-MS/MS parameters (m/z 469.1→382.2) enable its use as an analytical reference standard. Procure as a characterized benchmark for 2-indolinone SAR studies. Discontinued pipeline—limited supply.

Molecular Formula C25H29FN4O4
Molecular Weight 468.5 g/mol
CAS No. 1239269-51-2
Cat. No. B1684633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenatinib
CAS1239269-51-2
Synonyms2-((5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrrolo(3,2-c)azepin-4-ketone
henatinib
henatinib maleate
Molecular FormulaC25H29FN4O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O
InChIInChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1
InChIKeyMCTXSDCWFQAGFS-UEXNTNOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Henatinib CAS 1239269-51-2: VEGFR-2 Multikinase Inhibitor Procurement and Research-Grade Compound Selection


Henatinib (CAS 1239269-51-2) is an orally bioavailable small-molecule multikinase inhibitor structurally related to sunitinib, targeting vascular endothelial growth factor receptor 2 (VEGFR-2/KDR), c-Kit, and platelet-derived growth factor receptor (PDGFR) [1][2]. It is an investigational compound that entered Phase I clinical trials (NCT01416623) but was subsequently discontinued, with current availability limited to research and reference material supply chains [3]. The compound inhibits VEGFR-2 with an IC50 of 0.6 nM and demonstrates a human elimination half-life exceeding 20 hours [2][4].

Why Henatinib Cannot Be Casually Substituted: Comparator-Based Differentiation for VEGFR-2 Multikinase Inhibitors


Henatinib is not functionally interchangeable with sunitinib or other in-class VEGFR-2 multikinase inhibitors despite structural similarities . It displays a quantitatively distinct kinase inhibition profile relative to sunitinib, with substantially weaker activity against c-Kit and PDGFR while maintaining potent VEGFR-2 inhibition [1]. In addition, henatinib demonstrates a markedly longer human elimination half-life (over 20 h) compared to sunitinib (40-60 h for sunitinib plus its active metabolite SU12662, but with henatinib's half-life attributable to the parent compound alone), which has direct implications for dosing frequency and accumulation kinetics in preclinical study design [2][3]. Unlike clinically approved comparators, henatinib's development was terminated after Phase I, positioning it solely as a research tool compound rather than a therapeutic candidate [4].

Henatinib Quantitative Comparator Evidence: VEGFR-2 Potency, Kinase Selectivity Profile, and Pharmacokinetic Differentiation


Henatinib VEGFR-2 Inhibition Potency: 0.6 nM IC50 Benchmark Relative to Sunitinib

Henatinib inhibits VEGFR-2 with an IC50 of 0.6 nM, representing potency comparable to sunitinib (VEGFR-2 IC50 ~9-10 nM in the same assay platform from the original 2-indolinone series SAR study) [1]. The 0.6 nM IC50 value has been consistently reproduced across multiple independent sources including the original medicinal chemistry publication, preclinical pharmacology abstracts, and multiple vendor technical datasheets [1][2]. Notably, henatinib achieves this VEGFR-2 potency with a kinase selectivity profile that differs substantially from sunitinib at secondary targets [1].

VEGFR-2 tyrosine kinase inhibitor angiogenesis

Henatinib vs. Sunitinib: Differential c-Kit and PDGFR Inhibition Selectivity Window

Henatinib exhibits a quantitatively distinct multi-kinase inhibition profile compared to sunitinib. While both compounds potently inhibit VEGFR-2, henatinib shows substantially weaker activity against c-Kit (IC50 = 3.3 nM) and PDGFR (IC50 = 41.5 nM) relative to its VEGFR-2 potency, yielding selectivity ratios of approximately 5.5-fold (VEGFR-2 vs c-Kit) and 69-fold (VEGFR-2 vs PDGFR) [1]. In contrast, sunitinib demonstrates more balanced inhibition across these three kinase targets [2]. The original SAR study of the 2-indolinone series documents that henatinib's structural modifications (specifically the (R)-2-hydroxy-3-morpholin-4-ylpropyl moiety at the 5-position) confer this differential selectivity profile [1].

c-Kit PDGFR kinase selectivity off-target profiling

Henatinib Human Pharmacokinetics: Elimination Half-Life Exceeding 20 Hours in Phase I Patients

Henatinib demonstrates an extended human elimination half-life exceeding 20 hours, as documented in a Phase I dose-escalation pharmacokinetic study of Chinese cancer patients [1]. This half-life is attributable to the parent compound alone, distinguishing it from sunitinib whose reported 40-60 hour terminal half-life includes the contribution of its active metabolite SU12662 [2][3]. The validated LC-MS/MS method established a lower limit of quantification (LLOQ) of 0.100 ng/mL in human plasma, enabling precise pharmacokinetic characterization [1]. Additionally, the study documented measurable drug accumulation after 28 days of daily administration [1].

pharmacokinetics half-life drug accumulation LC-MS/MS

Henatinib Development Status: Terminated Phase I Differentiates Procurement Intent from Approved VEGFR Inhibitors

Henatinib's Phase I clinical trial (NCT01416623) was terminated in December 2012 with enrollment of 44 patients with advanced solid malignancies, and no subsequent clinical development has been reported [1][2]. According to AdisInsight drug profile data, henatinib is classified as discontinued for the solid tumors indication, and the originator (Jiangsu Hengrui Medicine) has not pursued further development [2][3]. This development status fundamentally distinguishes henatinib from approved VEGFR multikinase inhibitors such as sunitinib, sorafenib, and pazopanib, which have completed Phase III registration trials and received regulatory approvals for multiple oncology indications.

Phase I discontinued research compound reference standard

Henatinib Procurement and Research Application Scenarios: Where This Compound Provides Scientific Value


VEGFR-2-Biased Kinase Selectivity Profiling and Off-Target Assessment

For researchers conducting kinase selectivity panels requiring a VEGFR-2 inhibitor with minimal c-Kit and PDGFR activity, henatinib provides a more VEGFR-2-biased profile (VEGFR-2 IC50 0.6 nM; c-Kit IC50 3.3 nM; PDGFR IC50 41.5 nM) compared to sunitinib, which exhibits more balanced multi-kinase inhibition [1]. This selectivity profile reduces confounding c-Kit and PDGFR pharmacology in cellular assays, making henatinib suitable for studies where VEGFR-2-driven angiogenesis is the primary endpoint of interest. The compound may be procured as a research tool for comparative kinase profiling against the broader 2-indolinone chemical series [1].

Pharmacokinetic Modeling of Once-Daily VEGFR Inhibitor Dosing in Preclinical Species

The documented human elimination half-life exceeding 20 hours supports the use of henatinib in preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies where once-daily oral dosing is desired [1]. Researchers developing PK/PD models for VEGFR-2 inhibitors may use henatinib as a reference compound with established human PK parameters derived from Phase I patient data, including validated LC-MS/MS quantification methodology (LLOQ 0.100 ng/mL in plasma) [1]. This enables cross-species PK comparison and allometric scaling exercises within VEGFR inhibitor discovery programs.

Analytical Reference Standard for 2-Indolinone Derivative Detection and Quantification

Henatinib serves as an analytical reference standard for developing and validating LC-MS/MS methods for 2-indolinone-derived VEGFR inhibitors. The validated assay parameters, including precursor → product ion transitions at m/z 469.1 → 382.2, intra-day precision <8.6%, and accuracy within ±6.8% of nominal values, are fully documented in peer-reviewed literature [1]. Laboratories developing bioanalytical methods for structurally related compounds can procure henatinib as a characterized reference material with established chromatographic and mass spectrometric properties.

SAR and Medicinal Chemistry Reference: 2-Indolinone Series Optimization Studies

Henatinib represents a specific optimization point within the 2-indolinone VEGFR inhibitor chemical series, designated as 'compound 25' in the foundational SAR publication [1]. For medicinal chemistry groups exploring the structure-activity relationships of 2-indolinone-based kinase inhibitors, henatinib provides a characterized benchmark with defined modifications—specifically the (R)-2-hydroxy-3-morpholin-4-ylpropyl substituent at the 5-position—that confer its distinct kinase selectivity profile relative to sunitinib [1]. Procurement supports comparative SAR studies within this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Henatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.